

# 1-(5-Bromo-2-methoxyphenyl)ethanone structure and molecular weight

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## Compound of Interest

Compound Name: 1-(5-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B098234

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## An In-depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-(5-Bromo-2-methoxyphenyl)ethanone**, a key chemical intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and molecular weight. It further explores its significance as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide synthesizes data from established chemical databases and relevant literature to offer field-proven insights for research and development professionals, emphasizing its structural characteristics, potential synthetic applications, and essential safety protocols.

## Chemical Identity and Structure

**1-(5-Bromo-2-methoxyphenyl)ethanone**, identified by the CAS Registry Number 16740-73-1, is an aromatic ketone.<sup>[1]</sup> Its structure is characterized by an acetophenone core substituted with a methoxy group at the C2 position and a bromine atom at the C5 position. This specific arrangement of functional groups—an ortho-methoxy substituent relative to the acetyl group and a para-bromo substituent relative to the methoxy group—dictates its reactivity and utility as a synthetic precursor. The electron-donating methoxy group and the electron-withdrawing

bromine atom create a distinct electronic profile on the aromatic ring, influencing its role in various chemical transformations.

The molecular formula for this compound is C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub>.<sup>[1]</sup> Its structure is visualized below.

Caption: 2D structure of **1-(5-Bromo-2-methoxyphenyl)ethanone**.

## Physicochemical Properties

A summary of the key chemical and physical properties is essential for experimental design, safety assessment, and analytical characterization. The data presented below has been aggregated from authoritative chemical databases.

Property	Value	Source
IUPAC Name	1-(5-bromo-2-methoxyphenyl)ethanone	PubChem <sup>[1]</sup>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	PubChem <sup>[1]</sup>
Molecular Weight	229.07 g/mol	PubChem <sup>[1]</sup>
CAS Number	16740-73-1	PubChem <sup>[1]</sup>
Exact Mass	227.97859 Da	PubChem <sup>[1]</sup>
Appearance	Off-white solid (typical)	ECHEMI <sup>[2]</sup>
Polar Surface Area	26.3 Å <sup>2</sup>	PubChem <sup>[1]</sup>
Refractive Index	1.541	ECHEMI <sup>[2]</sup>
Vapor Pressure	0.00142 mmHg at 25°C	ECHEMI <sup>[2]</sup>
InChIKey	GLKBPFPOSTPLEKE-UHFFFAOYSA-N	PubChem <sup>[1]</sup>

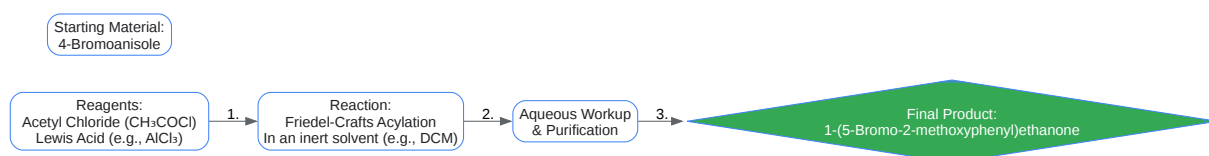
## Synthesis and Characterization

While numerous vendors supply this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical approach for its preparation

is the Friedel-Crafts acylation of 4-bromoanisole (1-bromo-4-methoxybenzene).

#### Proposed Synthetic Workflow:

The methoxy group of 4-bromoanisole is an ortho-, para-directing activator. Since the para position is blocked by the bromine atom, acylation is directed to the ortho position, yielding the desired product.



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Caption: Proposed workflow for the synthesis of the target compound.

## Spectroscopic Profile (Predicted)

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals. The methoxy (–OCH<sub>3</sub>) and acetyl (–COCH<sub>3</sub>) protons would each appear as a sharp singlet, likely around  $\delta$  3.8-4.0 ppm and  $\delta$  2.5-2.7 ppm, respectively. The aromatic region would display three protons with splitting patterns dictated by their ortho and meta couplings, providing clear structural confirmation.
- **Mass Spectrometry:** The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Two peaks of nearly equal intensity would be observed at  $m/z$  values corresponding to the molecule containing <sup>79</sup>Br and <sup>81</sup>Br isotopes.

## Applications in Research and Drug Development

Substituted acetophenones are foundational scaffolds in medicinal chemistry and materials science. The title compound, with its defined substitution pattern, serves as a valuable intermediate for building more complex molecular architectures.

- **Pharmaceutical Intermediates:** Bromo-substituted aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes **1-(5-bromo-2-methoxyphenyl)ethanone** a key starting material for synthesizing novel pharmaceutical agents. Related structures, such as 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, are explicitly noted for their role in developing anti-inflammatory and antimicrobial therapeutics.[3]
- **Enzyme Inhibitor Development:** The phenylethanone scaffold is present in various enzyme inhibitors. For instance, a closely related analog, 2-Bromo-1-(2-methoxyphenyl)ethanone, has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis, highlighting its potential in antibacterial research.[4] This suggests that derivatives of **1-(5-bromo-2-methoxyphenyl)ethanone** could be explored for similar biological activities.
- **Precursor for Complex Syntheses:** Patent literature demonstrates the use of similar bromoethanone derivatives as precursors in multi-step syntheses of complex active pharmaceutical ingredients.[5] The bromine handle allows for strategic modifications late in a synthetic sequence, offering flexibility in drug design and lead optimization.

## Safety and Handling

As a laboratory chemical, proper handling of **1-(5-Bromo-2-methoxyphenyl)ethanone** is imperative. It is classified with specific hazards that require appropriate safety measures.

Hazard Information	Details	Source
GHS Classification	H314: Causes severe skin burns and eye damage.	ECHEMI[2]
Primary Hazards	Corrosive, Irritant	PubChem[1]

## Recommended Laboratory Practices:

Based on the precautionary statements, the following protocols are mandatory when handling this compound:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2]
- Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[2]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]
- In Case of Exposure:
  - Skin/Hair: Immediately remove all contaminated clothing. Rinse skin with water or shower.
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
  - Ingestion: Rinse mouth. Do NOT induce vomiting.

## Conclusion

**1-(5-Bromo-2-methoxyphenyl)ethanone** is a well-characterized chemical compound with a defined molecular structure and weight of 229.07 g/mol .[1] Its primary value lies in its role as a versatile synthetic intermediate. The presence of three distinct functional groups—a ketone, a methoxy ether, and a bromine atom—on an aromatic scaffold provides multiple reaction sites for constructing complex molecules. Its utility is particularly evident in the field of drug development, where it can serve as a starting point for novel therapeutics, drawing parallels from analogous structures with proven biological activity.[3][4] Adherence to strict safety protocols is essential due to its corrosive nature.[1][2] This guide provides the foundational knowledge required for scientists to effectively and safely utilize this compound in their research endeavors.

## References

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